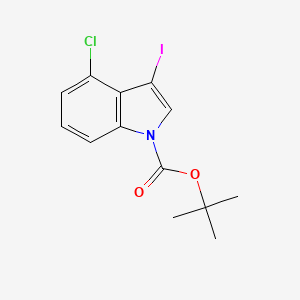

![molecular formula C15H17NO2 B3031576 1-氮杂双环[2.2.2]辛烷-3-酮,2-[(4-甲氧基苯基)亚甲基]- CAS No. 52407-93-9](/img/structure/B3031576.png)

1-氮杂双环[2.2.2]辛烷-3-酮,2-[(4-甲氧基苯基)亚甲基]-

描述

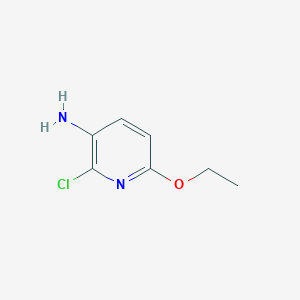

Synthesis Analysis

The synthesis of azabicyclooctane derivatives involves multiple steps, including cyanoethylation, reduction, and reaction with acyl chlorides to produce a series of amides. For example, the synthesis of derivatives from 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol is described, leading to compounds with significant antiarrhythmic and local anesthetic activities . Another paper describes an improved synthesis method for 1-phenyl-6-azabicyclo[3,2,1]octane derivatives, which are analgetic agents with low addiction liability. This method includes a Grignard reaction, hydrocyanation, methanolysis, and reductive amination, resulting in a 42% overall yield .

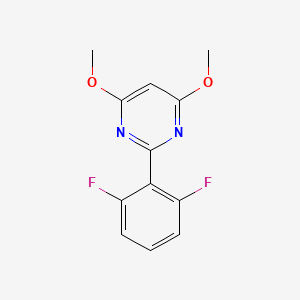

Molecular Structure Analysis

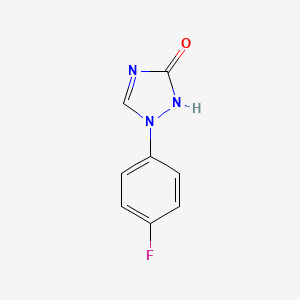

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. The derivatives discussed in the papers have various substituents on the benzene ring, nitrogen, and other positions in the molecule, which can significantly affect their pharmacological properties. The specific structure of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- is not detailed in the provided papers, but it can be inferred that it shares the bicyclic lactam core common to these derivatives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azabicyclooctane derivatives are complex and require precise conditions. For instance, the cyanoethylation step is followed by a reduction with LiAlH4, which is a strong reducing agent commonly used in organic synthesis. The reaction with acyl chlorides to form amides is another critical step that requires careful handling due to the reactivity of acyl chlorides . The Grignard reaction mentioned in the second paper is a key step in forming carbon-carbon bonds and is widely used in the formation of complex organic structures .

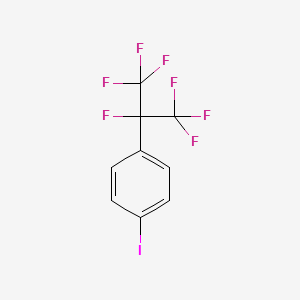

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- are not explicitly discussed in the provided papers, the properties of azabicyclooctane derivatives can be generally described. These compounds typically have significant pharmacological activities, such as antiarrhythmic, local anesthetic, and analgesic effects. The presence of different substituents can alter properties like solubility, stability, and reactivity, which in turn can affect their biological activity and therapeutic potential .

科学研究应用

合成和结构分析

1-氮杂双环[2.2.2]辛烷-3-酮,包括所讨论的化合物,因其合成和结构特征而受到研究。Sonar 等人 (2006) 对一系列 1-氮杂双环[2.2.2]辛烷-3-酮进行了合成和结构分析,包括 X 射线分析,以确定分子构象和邻位甲氧基对结构的影响。这项研究有助于理解此类化合物的分子结构和潜在应用 (Sonar、Parkin 和 Crooks,2006).

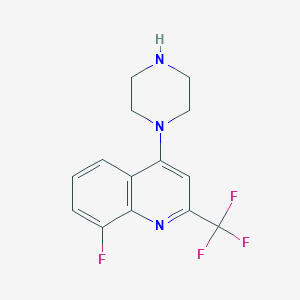

药理学研究

一个重要的研究领域是检查与 1-氮杂双环[2.2.2]辛烷-3-酮,2-[(4-甲氧基苯基)亚甲基]- 结构相似的化合物的药理应用。例如,像 CP-96,345 这样的化合物因其作为特定受体(如物质 P (NK1) 受体)的拮抗剂的作用而受到探索。这项研究对于开发新的治疗剂和了解其作用机制至关重要 (Snider 等人,1991).

构象和化学性质

对这些化合物的构象和化学性质的研究是另一个重要领域。例如,Parthiban 等人 (2009) 对 2,4-双(2-甲氧基苯基)-3-氮杂双环[3.3.1]壬烷-9-酮的研究深入探讨了类似结构的分子构象和分子间相互作用。这对于理解此类化合物在各种环境中的化学行为和潜在反应性至关重要 (Parthiban、Ramkumar、Kim、Son 和 Jeong,2009).

微生物羟基化研究

对这些化合物的微生物羟基化研究,如 Wong 和 Burns (1999) 的研究,探索了这些化合物的生物转化和潜在生物活性。这项研究对于理解这些化合物如何在生物系统中相互作用以及它们在生物技术和医学中的潜在用途至关重要 (Wong 和 Burns,1999).

未来方向

作用机制

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other azabicyclo compounds, it may interact with its targets in a similar manner, potentially binding to active sites and modulating their activity. Without specific information on its targets, the exact mode of action remains speculative .

Biochemical Pathways

Azabicyclo compounds are known to be involved in a variety of biochemical pathways, but without knowing the specific targets of this compound, it is difficult to predict which pathways it might affect .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .

属性

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCCLZXEXPYXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369743 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |

CAS RN |

52407-93-9 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)